3-Cyclohexylpropan-1-ol

Organic Synthesis Fragrance Chemistry Solubility Prediction

3-Cyclohexylpropan-1-ol (CAS 1124-63-6) is a C9 primary alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol, comprising a cyclohexyl ring attached to a three-carbon propanol chain. This aliphatic alcohol is a colorless to pale yellow, viscous liquid at room temperature, with a boiling point reported at 218 °C (lit.) and a density of 0.937 g/mL at 25 °C.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 1124-63-6
Cat. No. B073554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylpropan-1-ol
CAS1124-63-6
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCO
InChIInChI=1S/C9H18O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-8H2
InChIKeyCLYAQFSQLQTVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylpropan-1-ol CAS 1124-63-6: Technical Specifications and Procurement Baseline


3-Cyclohexylpropan-1-ol (CAS 1124-63-6) is a C9 primary alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol, comprising a cyclohexyl ring attached to a three-carbon propanol chain [1]. This aliphatic alcohol is a colorless to pale yellow, viscous liquid at room temperature, with a boiling point reported at 218 °C (lit.) and a density of 0.937 g/mL at 25 °C [2]. It is characterized by its hydrophobic cyclohexyl moiety balanced with a polar hydroxyl group, resulting in an XLogP3-AA of 3.0 [1]. The compound is typically supplied at purities ranging from 98% to >99% (GC) from major vendors [3] and is widely utilized as a synthetic intermediate in fragrance chemistry, organic synthesis, and materials research due to its steric and hydrophobic properties [1].

3-Cyclohexylpropan-1-ol CAS 1124-63-6: Why Structural Analogs Are Not Interchangeable


While 3-cyclohexylpropan-1-ol belongs to the class of cyclohexane-containing aliphatic alcohols, substitution with structurally similar analogs such as 2-cyclohexylpropanol, 3-cyclohexenyl-1-propanol, or 3-phenyl-1-propanol is not scientifically justified without risk of altering reaction outcomes, physicochemical behavior, or olfactory performance. The compound's specific combination of a saturated cyclohexyl ring and a primary alcohol on a three-carbon chain imparts a unique balance of hydrophobicity (XLogP3 = 3.0) and steric profile (Rotatable Bond Count = 3) that governs its behavior as a synthetic intermediate, catalyst substrate, and fragrance building block [1][2]. The absence of unsaturation in the cyclohexyl moiety confers distinct oxidative stability and conformational rigidity compared to 3-cyclohexenyl analogs, while the saturated cyclohexyl group offers a different hydrophobicity-to-aromaticity ratio compared to phenyl-containing alternatives [1][2].

3-Cyclohexylpropan-1-ol CAS 1124-63-6: Quantitative Comparative Evidence for Scientific Selection


Hydrophobicity and LogP: Differentiating 3-Cyclohexylpropan-1-ol from 3-Phenyl-1-propanol

3-Cyclohexylpropan-1-ol possesses a computed XLogP3 value of 3.0, reflecting its partition coefficient between octanol and water [1]. In contrast, 3-phenyl-1-propanol (CAS 122-97-4) has a reported XLogP3 value of 1.8 [1]. This quantitative difference of 1.2 log units indicates that 3-cyclohexylpropan-1-ol is substantially more hydrophobic, which directly impacts its solubility profile, extraction behavior in biphasic systems, and its suitability for applications requiring a non-polar, saturated hydrocarbon environment.

Organic Synthesis Fragrance Chemistry Solubility Prediction

Conformational Flexibility: Rotatable Bond Count Compared to 2-Cyclohexylpropanol

The target compound contains three rotatable bonds along its propanol chain, contributing to its conformational flexibility [1]. In contrast, 2-cyclohexylpropanol (CAS 705-58-8) features a branched structure with only two rotatable bonds [1]. This structural difference of one additional rotatable bond in 3-cyclohexylpropan-1-ol allows for a greater number of low-energy conformers, which can influence its binding in chiral environments, its behavior in catalytic hydrogenation studies, and its utility as a flexible linker in synthetic applications.

Conformational Analysis Molecular Modeling Receptor Binding

Saturation and Oxidative Stability: Contrast with 3-Cyclohexenyl-1-propanol

3-Cyclohexylpropan-1-ol is a fully saturated aliphatic alcohol, containing no carbon-carbon double bonds. In contrast, 3-cyclohexenyl-1-propanol (CAS 16746-87-3) features a double bond within the cyclohexenyl ring [1]. This saturation difference is quantifiable by hydrogen deficiency; 3-cyclohexylpropan-1-ol has an index of hydrogen deficiency (IHD) of 0, whereas 3-cyclohexenyl-1-propanol has an IHD of 1 due to the presence of one double bond [1]. This structural distinction confers greater oxidative stability and reduced susceptibility to unwanted side reactions (e.g., epoxidation, allylic oxidation) in catalytic processes.

Chemical Stability Catalysis Oxidation Reactions

Physical Property Differentiation: Density and Refractive Index for Quality Control

3-Cyclohexylpropan-1-ol has a reported density of 0.937 g/mL at 25 °C (lit.) and a refractive index (n20/D) of 1.466 (lit.) [1][2]. In comparison, 3-phenyl-1-propanol exhibits a higher density of 1.001 g/mL at 25 °C and a refractive index of 1.526 [2]. These distinct values allow for rapid, non-destructive quality control verification using standard laboratory techniques. The lower density and refractive index of the cyclohexyl analog are consistent with its fully saturated, non-aromatic character, providing a clear analytical fingerprint for identity and purity checks.

Quality Control Analytical Chemistry Purity Assessment

Spectral Fingerprinting: Unique NMR and MS Signatures for Identity Confirmation

The 1H NMR spectrum of 3-cyclohexylpropan-1-ol, acquired at 399.65 MHz in CDCl3, provides a unique spectral fingerprint for identity confirmation [1]. Its mass spectrum, obtained under standard conditions (Source Temperature: 210 °C, Sample Temperature: 150 °C, 75 eV), displays a characteristic fragmentation pattern with a molecular ion peak at m/z 142 and a base peak at m/z 81, corresponding to the cyclohexyl fragment [2]. These spectral signatures, available from the AIST Spectral Database (SDBS No: 18849), are distinct from those of its analogs, such as 2-cyclohexylpropanol or 3-phenyl-1-propanol, providing a verifiable means to confirm the identity and purity of the supplied material against reference standards [1][2].

Analytical Chemistry Structure Elucidation Quality Assurance

3-Cyclohexylpropan-1-ol CAS 1124-63-6: High-Impact Application Scenarios for Scientific and Industrial Procurement


Fragrance and Flavor Intermediate Synthesis Leveraging Saturated Hydrophobic Profile

3-Cyclohexylpropan-1-ol is employed as a key building block for the synthesis of fragrance esters and alcohols with woody, ambery, and musk-like olfactory characteristics [1]. Its fully saturated cyclohexyl ring (IHD = 0) and balanced hydrophobicity (XLogP3 = 3.0) provide a non-aromatic, stable scaffold that imparts desirable olfactory properties without the potential allergenicity concerns sometimes associated with unsaturated or aromatic analogs [1]. Patents describe its use in perfume base compositions, highlighting its safety profile and its ability to blend well with other fragrance components to produce complex, long-lasting scents [1].

Model Substrate in Catalytic Hydrogenation and Oxidation Studies

The saturated, non-aromatic structure of 3-cyclohexylpropan-1-ol makes it an ideal model substrate for investigating the activity and selectivity of novel catalysts in hydrogenation and oxidation reactions [1]. The absence of reducible π-bonds in the cyclohexyl ring allows researchers to focus exclusively on the reactivity of the primary alcohol group or the aliphatic chain. Studies have shown that manganese(I) complexes bearing triazole ligands effectively catalyze the hydrosilylation of carbonyl and carboxyl compounds, including substrates structurally related to 3-cyclohexylpropan-1-ol, under mild conditions (80 °C, 3 h) with low catalyst loadings (0.25 to 1 mol%) [1]. This compound's well-defined and stable structure reduces experimental variability, making it a reliable benchmark for catalyst performance comparisons [1].

Building Block for Liquid Crystal and Polymer Synthesis

3-Cyclohexylpropan-1-ol serves as a crucial synthetic intermediate in the preparation of liquid crystalline materials and specialty polymers [1]. The bulky, conformationally flexible cyclohexyl group (with 3 rotatable bonds) influences the mesomorphic properties and overall material stability when incorporated into molecular structures [1]. Its primary alcohol functionality allows for facile esterification or etherification, enabling the introduction of the cyclohexylpropanol moiety into larger molecular frameworks. The balanced hydrophobicity and steric profile, distinct from phenyl-containing analogs, offers materials scientists a tool to fine-tune phase transition temperatures and solubility parameters in advanced materials design [1].

Solvent and Reaction Medium for Hydrophobic Organic Transformations

With an XLogP3 of 3.0 and a boiling point of 218 °C, 3-cyclohexylpropan-1-ol can function as a high-boiling, hydrophobic solvent for organic reactions requiring non-polar conditions [1]. Its low water solubility and ability to dissolve a wide range of hydrophobic organic compounds make it suitable for biphasic reactions, extractions, and as a reaction medium for transformations sensitive to moisture or protic conditions. Compared to more common solvents, its unique combination of a primary alcohol functional group and a bulky cyclohexyl ring provides a specific solvation environment that can influence reaction rates and selectivities [1].

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